molecular formula C25H23N3O2S B3221486 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207020-98-1

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B3221486
CAS No.: 1207020-98-1
M. Wt: 429.5
InChI Key: KHLVOEBRCGTUGH-UHFFFAOYSA-N
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Description

2-((5-(4-Methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic acetamide derivative featuring a 1H-imidazole core substituted with a 4-methoxyphenyl group at position 5 and a phenyl group at position 1. The thioether linkage (-S-) connects the imidazole ring to an acetamide moiety, which is further substituted with a p-tolyl (4-methylphenyl) group. The 4-methoxyphenyl and p-tolyl substituents likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-18-8-12-20(13-9-18)27-24(29)17-31-25-26-16-23(19-10-14-22(30-2)15-11-19)28(25)21-6-4-3-5-7-21/h3-16H,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLVOEBRCGTUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions One common approach starts with the formation of the imidazole ring through a condensation reaction between an aldehyde and an amine The methoxyphenyl and phenyl groups are introduced through subsequent substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

Research indicates that compounds containing imidazole rings exhibit significant biological activities. The following are key areas where 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has shown promise:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways. Molecular docking studies have indicated effective binding affinities with proteins involved in tumor growth and metastasis.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential use as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Enzyme Inhibition : The compound's interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase suggest potential applications in treating inflammatory diseases. By inhibiting these enzymes, it may reduce the synthesis of pro-inflammatory mediators.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazole Ring : This can be achieved through the condensation of appropriate aldehydes and amines.
  • Thioether Linkage Introduction : This step often requires the use of sulfur-containing reagents to form the thioether bond.
  • Final Acetamide Formation : The introduction of the p-tolyl group is achieved through acylation reactions.

In industrial settings, optimized synthetic routes are employed to enhance yield and scalability. Techniques such as continuous flow chemistry can be utilized to improve efficiency.

Case Studies

Several studies have documented the biological effects and potential therapeutic applications of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at low micromolar concentrations. The study concluded that further investigation into its mechanism of action is warranted .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it exhibited considerable inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 3: Enzyme Interaction Studies

Research involving molecular docking simulations revealed that this compound could effectively bind to active sites of COX enzymes, indicating its potential use in anti-inflammatory drug development .

Comparison with Related Compounds

The following table summarizes some structurally similar compounds and their notable activities:

Compound NameStructureNotable Activity
5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazoleContains a thiadiazole ringAntidepressant-like action
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamideFeatures a bithiophene structureUrease inhibition
2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyPyrazole derivativeAnticancer activity

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its target, while the thioacetamide moiety can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and biological activity.

Structural and Functional Group Variations

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity (IC50/EC50) Reference
Target Compound 1H-Imidazole + thioacetamide 5-(4-Methoxyphenyl), N-(p-tolyl) ~435 (estimated) ~280–300 (inferred) Not reported
9c () Benzimidazole + triazole 4-Bromophenyl, thiazole ~470 Not reported Docking studies (α-glucosidase)
Compound 13 () Piperazine + thiazole 4-Methoxyphenyl, p-tolyl 422.54 289–290 MMP inhibition
Compound 4c () Phthalazinone + oxadiazole p-Tolyl, thioacetamide ~430 265–267 Not reported
Compound 154 () Oxadiazole + pyrimidine 4-Chlorophenyl, p-tolyl ~450 Not reported 3.8 μM (A549 cells)
4g () Benzothiazole + thiadiazole Ureido, 6-methylbenzothiazole 456.56 263–265 Antiproliferative activity
1b () Pyridine + thioacetamide 4-Methoxyphenyl, isoxazolyl ~500 Not reported CD73 inhibition

Key Observations

Core Heterocycles :

  • The target compound’s 1H-imidazole core differs from benzimidazole (9c), triazole (9a–e), and oxadiazole (4c, 154) scaffolds. Imidazole’s smaller ring size and nitrogen positioning may enhance hydrogen bonding compared to bulkier cores like benzothiazole (4g) .
  • Thioacetamide linkages are common in bioactive derivatives, as seen in 4c, 154, and 1b, suggesting this group’s role in target binding .

Halogen Substituents: Bromine (9c) and chlorine (154) enhance electron-withdrawing effects, correlating with improved activity in docking or cytotoxicity assays . p-Tolyl Group: Shared by the target compound and 4c, this substituent may contribute to hydrophobic interactions in enzyme binding pockets .

Physicochemical Properties :

  • Melting points for methoxy-containing derivatives (e.g., 13: 289–290°C; 4c: 265–267°C) suggest moderate thermal stability, likely due to hydrogen bonding and aromatic stacking .
  • Molecular weights (410–500 g/mol) align with typical small-molecule drug candidates, though higher values (e.g., 1b) may reduce solubility .

Biological Activity :

  • Compound 154’s IC50 of 3.8 μM against A549 cells highlights the potency of oxadiazole-thioacetamide hybrids .
  • Thiadiazole-ureido derivatives (4g–j) exhibit antiproliferative effects, but their larger size may limit bioavailability compared to the target compound .

Mechanistic Insights

  • Enzyme Inhibition : The imidazole-thioacetamide framework may compete with natural substrates for binding to metalloproteinases (MMPs) or CD73, analogous to Compound 13 (MMP inhibition) and 1b (CD73 inhibition) .
  • Cytotoxicity : The p-tolyl group’s hydrophobicity in the target compound and Compound 154 may facilitate interactions with hydrophobic enzyme pockets, enhancing anticancer effects .

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article focuses on the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : The imidazole ring is synthesized through condensation reactions involving aldehydes and amines.
  • Substitution Reactions : Aryl groups such as 4-methoxyphenyl and phenyl are introduced via nucleophilic substitution.
  • Thioacetate Formation : The thioacetate moiety is formed by reacting the imidazole derivative with bromoacetate in the presence of a base.

Biological Activity

The biological activity of this compound has been explored in various studies, demonstrating potential therapeutic effects across several domains.

Anticancer Activity

Research has shown that imidazole derivatives exhibit significant anticancer properties. In vitro studies have indicated that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). For instance, a study reported that certain imidazole derivatives caused DNA fragmentation in HT-29 cells, indicating apoptosis induction .

CompoundCell LineIC50 (µM)Mechanism
2aMCF-715Apoptosis via DNA fragmentation
2bHT-2910Inhibition of DNA synthesis

Antimicrobial Activity

Imidazole derivatives have also been noted for their antimicrobial properties. Compounds structurally similar to the target compound have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can bind to enzymes involved in cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC), leading to reduced cancer cell growth .
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to apoptosis and cell cycle regulation.

Case Studies

Several case studies highlight the potential of imidazole derivatives in clinical applications:

  • Study on Anticancer Efficacy : A recent investigation into a series of imidazole derivatives found that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
  • Antimicrobial Assessment : Another study evaluated the antimicrobial properties of imidazole derivatives against resistant bacterial strains, revealing effective inhibition at low concentrations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

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